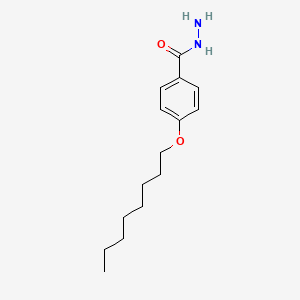

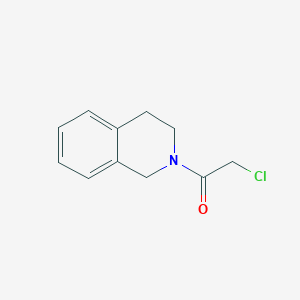

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine” is a chemical compound. It is derived from the 3,4-dihydro-2H-1,5-benzodioxepin molecule . The IUPAC name for the base molecule is 3,4-dihydro-2H-1,5-benzodioxepine .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .Molecular Structure Analysis

The molecular formula of the base molecule, 3,4-dihydro-2H-1,5-benzodioxepin, is C9H10O2 . The InChI code is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis

The base molecule, 3,4-dihydro-2H-1,5-benzodioxepin, has a molecular weight of 150.18 . The physical form can be either liquid or solid .Wissenschaftliche Forschungsanwendungen

Application 1: Medicinal Chemistry

- Summary of the Application : This compound is used as a base to derive heterocyclic Schiff base ligands and their metal complexes, which have shown significant biological activity against pathogenic deformities .

- Methods of Application or Experimental Procedures : The compound is condensed with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde to derive the ligands and their metal complexes. The synthesized compounds are then characterized by various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .

- Results or Outcomes : The ligand HL4 (4) and Cu (II) complexes have shown significant antioxidant activity, while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities. These activities depend on electron donating and electron withdrawing groups, respectively .

Application 2: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs

- Summary of the Application : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Application 3: Raw Material and Intermediate

- Summary of the Application : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Application 4: General Use in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs

Zukünftige Richtungen

The future directions for the study and application of “2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine” and its derivatives could involve further exploration of their antioxidant, antimicrobial, and anti-inflammatory properties . Additionally, more research could be conducted to understand their mechanism of action and potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10/h2-3,8H,1,4-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOYMNFEKFOAEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CCN)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401940 |

Source

|

| Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |

CAS RN |

109506-57-2 |

Source

|

| Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)